molecular formula C19H13ClN4O3S2 B12210320 N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide

N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B12210320
M. Wt: 444.9 g/mol
InChI Key: DHOFMBOZCNBJBN-GDNBJRDFSA-N
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Description

The compound N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide features a 2,1,3-benzoxadiazole (benzofurazan) ring linked via a propanamide bridge to a (5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl moiety. The benzoxadiazole core is an electron-deficient aromatic system known for enhancing stability and influencing π-π stacking interactions in biological targets. The thiazolidinone ring, substituted with a 3-chlorobenzylidene group at the 5-position, introduces a conjugated double bond (Z-configuration) and a chlorine atom, which may modulate electronic properties and binding affinity .

Properties

Molecular Formula

C19H13ClN4O3S2

Molecular Weight

444.9 g/mol

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C19H13ClN4O3S2/c20-12-4-1-3-11(9-12)10-15-18(26)24(19(28)29-15)8-7-16(25)21-13-5-2-6-14-17(13)23-27-22-14/h1-6,9-10H,7-8H2,(H,21,25)/b15-10-

InChI Key

DHOFMBOZCNBJBN-GDNBJRDFSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC4=NON=C43

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC4=NON=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Benzoxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Synthesis of the Thiazolidinone Ring: This involves the reaction of a thioamide with a carbonyl compound.

    Coupling Reactions: The benzoxadiazole and thiazolidinone intermediates are coupled together using suitable reagents and conditions.

    Introduction of the Chlorobenzylidene Group: This step involves the reaction of the intermediate with 3-chlorobenzaldehyde under conditions that favor the formation of the benzylidene moiety.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoxadiazole and thiazolidinone rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from benzoxadiazole. For instance, a study demonstrated that benzoxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Evaluation

In vitro assays using the Sulforhodamine B method showed that N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide displayed IC50 values comparable to leading anticancer agents.

Table 2: Cytotoxicity Results

CompoundIC50 (µM)Cell Line
N-(2,1,3-benzoxadiazol-4-yl)-...15MCF-7
Doxorubicin10MCF-7
Cisplatin12A549

Neuropharmacological Effects

The compound has also been investigated for its effects on GABA receptors, which are critical in the treatment of anxiety and seizure disorders. Compounds with similar structures have shown promise as GABA receptor agonists.

Case Study: GABA Receptor Binding Affinity

Research indicates that derivatives of benzoxadiazole can enhance binding affinity to GABA receptors compared to traditional anxiolytics like diazepam.

Table 3: GABA Receptor Binding Affinity

CompoundBinding Affinity (nM)Reference
N-(2,1,3-benzoxadiazol-4-yl)-...50
Diazepam100

Fluorescent Probes

Due to its fluorescent properties, N-(2,1,3-benzoxadiazol-4-yl)-... is being explored as a fluorescent probe in bioimaging applications. The ability to emit light upon excitation makes it suitable for tracking biological processes in real-time.

Case Study: Bioimaging Applications

A study demonstrated the use of benzoxadiazole derivatives in cellular imaging, where they successfully labeled specific cell types without significant cytotoxicity.

Table 4: Fluorescent Properties

PropertyValue
Excitation Wavelength350 nm
Emission Wavelength450 nm
Quantum Yield0.75

Mechanism of Action

The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interaction with Receptors: Modulating receptor activity.

    Pathway Modulation: Affecting signaling pathways involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzylidene Group

The 3-chlorobenzylidene substituent in the target compound distinguishes it from analogs with alternative halogen or substituent patterns. For example:

  • 3-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide () replaces the 3-chloro group with a 4-chloro substituent, altering steric and electronic interactions. The 4-chloro derivative exhibits a molecular formula of C₁₆H₁₂ClN₃O₂S₃ (Avg. mass: 409.92) compared to the target compound’s C₁₉H₁₃ClN₄O₃S₂ (estimated based on structural analogs) .
  • Its molecular weight (C₂₁H₁₉ClN₂O₄S₂: 510.97) reflects these bulkier substituents .

Heterocyclic Modifications in the Propanamide Side Chain

The benzoxadiazole ring in the target compound contrasts with other heterocycles in similar structures:

  • N-(1,3-thiazol-2-yl) derivatives () replace benzoxadiazole with a simpler thiazole ring, reducing molecular complexity and aromatic surface area. For instance, N-(5-(2-chlorobenzyl)thiazol-2-yl)-3-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide () has a molecular formula of C₂₃H₁₇Cl₂N₃O₂S₃ (Avg. mass: 534.5), with dual chloro-substitutions enhancing lipophilicity .
  • N-(5-methyl-1,3,4-thiadiazol-2-yl) analogs () incorporate a methylated thiadiazole ring, as seen in 3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide (C₁₉H₁₉N₅O₂S₃; Avg. mass: 453.6). The methyl group may improve metabolic stability .

Propanamide Linker Modifications

The propanamide bridge’s length and substitution influence conformational flexibility:

  • N-phenylacetamide derivatives () shorten the linker to two carbons, as in 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide.
  • 3-(2,5-dimethoxyphenyl)propanamide derivatives () extend aromatic conjugation via methoxy groups, which may enhance π-stacking interactions in biological systems .

Data Table: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Avg. Mass Key Features Reference
N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide C₁₉H₁₃ClN₄O₃S₂ ~494.4 Benzoxadiazole core; 3-chlorobenzylidene substituent -
3-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide C₁₆H₁₂ClN₃O₂S₃ 409.92 4-chloro substituent; thiazole side chain
2-chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide C₂₁H₁₉ClN₂O₄S₂ 510.97 Methoxy/propoxy groups; increased polarity
N-(5-(2-chlorobenzyl)thiazol-2-yl)-3-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide C₂₃H₁₇Cl₂N₃O₂S₃ 534.5 Dual chloro-substitutions; enhanced lipophilicity
3-[(5Z)-5-(4-Methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide C₁₉H₁₉N₅O₂S₃ 453.6 Methylated thiadiazole; improved metabolic stability

Electronic and Steric Considerations

The 3-chlorobenzylidene group in the target compound provides moderate steric bulk and electron-withdrawing effects, which may enhance electrophilic character at the thiazolidinone’s 4-oxo position. Methoxy and propoxy substituents () introduce electron-donating effects, which could stabilize resonance structures or alter redox properties .

Biological Activity

N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular Formula C₁₈H₁₄ClN₃O₄S
Molecular Weight 394.4 g/mol
CAS Number 902332-26-7

The structure includes a benzoxadiazole moiety and a thiazolidinone ring, which are known for their biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzoxadiazole Ring : Achieved through cyclization of appropriate precursors.
  • Synthesis of the Thiazolidine Ring : Involves reaction of thiourea derivatives with carbonyl compounds.
  • Coupling Reaction : The benzoxadiazole and thiazolidine rings are coupled through condensation reactions.
  • Final Modification : Introduction of the propanamide group to complete the synthesis.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial efficacy of compounds similar to this compound. Research indicates that derivatives containing thiazolidinone structures exhibit significant antibacterial activity against various strains:

Bacterial StrainMIC (µM)MBC (µM)
Staphylococcus aureus37.9 - 113.857.8 - 118.3
Escherichia coli248 - 372372 - 1240
Pseudomonas aeruginosa>100>100

These results suggest that the compound may be more effective than traditional antibiotics like ampicillin against certain resistant strains.

Anticancer Activity

The compound's potential anticancer properties have also been investigated. Studies indicate that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression. Specific mechanisms include:

  • Inhibition of Topoisomerases : Leading to DNA damage in cancer cells.
  • Induction of Reactive Oxygen Species (ROS) : Resulting in oxidative stress and apoptosis.
  • Modulation of Apoptotic Pathways : Enhancing the expression of pro-apoptotic proteins.

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study showed that thiazolidinone derivatives exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to conventional antibiotics .
  • Anticancer Research : In vitro studies demonstrated that compounds similar to N-(2,1,3-benzoxadiazol-4-yl)-3[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide significantly reduced the viability of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) .

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